molecular formula C17H12FN3 B12505742 2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile

2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile

Cat. No.: B12505742
M. Wt: 277.29 g/mol
InChI Key: CGXBPMZRTMXEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core, a fluorophenyl group, and a carbonitrile group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The introduction of the fluorophenyl group and the carbonitrile group can be achieved through subsequent substitution reactions and functional group transformations. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The fluorophenyl group enhances its binding properties and stability, while the carbonitrile group contributes to its reactivity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with DNA and proteins.

Comparison with Similar Compounds

2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12FN3

Molecular Weight

277.29 g/mol

IUPAC Name

2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile

InChI

InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2

InChI Key

CGXBPMZRTMXEIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N

Origin of Product

United States

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